5-(Benzyloxy)-2,3-dichloropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-5-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKDILGRPWWOPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716551 | |
| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-39-7 | |
| Record name | 2,3-Dichloro-5-(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 5 Benzyloxy 2,3 Dichloropyridine
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The electron-deficient nature of the pyridine ring, accentuated by the presence of two electron-withdrawing chlorine atoms, renders the 5-(benzyloxy)-2,3-dichloropyridine scaffold susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.
Selective Displacement of Halogen Atoms
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed for the selective amination of 2,3-dichloropyridine (B146566) at the C2-position. orgsyn.org For instance, the reaction of 2,3-dichloropyridine with aniline (B41778) in the presence of a palladium catalyst and a suitable base leads to the formation of 3-chloro-N-phenyl-pyridin-2-amine in good yield. orgsyn.org This suggests that similar selective transformations could be applied to this compound.
| Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 2,3-Dichloropyridine | Aniline | Pd(OAc)2, PPh3, NaOtBu | 3-Chloro-N-phenyl-pyridin-2-amine | 82% | orgsyn.org |
Reactivity with Diverse Nucleophiles (e.g., Oxygen, Nitrogen, Carbon-based)
The reactive chlorine atoms of this compound can be displaced by a variety of nucleophiles, leading to a diverse range of substituted pyridines.
Oxygen-based Nucleophiles: Alkoxides, such as sodium methoxide, are effective nucleophiles for the displacement of chlorine atoms on dichloropyridine rings. This is exemplified in the synthesis of intermediates for the drug Vadadustat, where a chlorine atom on a dichlorinated pyridine is substituted by a methoxy (B1213986) group. google.com It is anticipated that this compound would react similarly with various alkoxides and phenoxides to yield the corresponding ether derivatives.
Nitrogen-based Nucleophiles: Primary and secondary amines are common nucleophiles in SNAr reactions with chloropyridines. As mentioned, palladium-catalyzed amination provides a powerful tool for the selective introduction of amino groups. orgsyn.orgacs.org Direct nucleophilic substitution with amines is also possible, often requiring more forcing conditions.
Carbon-based Nucleophiles: While less common via direct SNAr with simple carbanions, carbon-carbon bond formation can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These methods allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, onto the pyridine core. For dichloropyridines, selective coupling at one of the chlorine atoms can often be achieved by careful control of reaction conditions and ligands. nih.govorganic-chemistry.org
Reactions Involving the Benzyloxy Group
The benzyloxy group in this compound is not merely a passive substituent but can also participate in key chemical transformations.
Selective Cleavage and Derivatization of the Benzyl (B1604629) Ether Linkage
The benzyl ether linkage serves as a robust protecting group for the hydroxyl functionality at the C5-position. Its removal, or debenzylation, is a common and important transformation. This can be typically achieved through catalytic hydrogenolysis.
Catalytic Hydrogenolysis: This method involves the use of hydrogen gas and a palladium catalyst, often on a carbon support (Pd/C). The reaction proceeds under mild conditions and results in the cleavage of the carbon-oxygen bond of the benzyl ether, yielding the corresponding 5-hydroxypyridine derivative and toluene (B28343) as a byproduct. youtube.com This method is generally chemoselective, leaving other functional groups such as the chloro-substituents on the pyridine ring intact.
| Substrate | Reagents | Product | Notes | Reference |
| Benzyl ether | H2, Pd/C | Alcohol, Toluene | Selective for benzyl ethers over other ethers. | youtube.com |
Electrophilic Aromatic Substitution on the Pyridine Core
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to its electron-deficient nature. The ring nitrogen and the two chlorine atoms strongly deactivate the ring towards attack by electrophiles. masterorganicchemistry.comuci.edulibretexts.orgmasterorganicchemistry.com The benzyloxy group at the C5-position is an activating group and directs electrophilic attack to the ortho and para positions. masterorganicchemistry.com In this specific molecule, the positions ortho to the benzyloxy group are C4 and C6. However, the strong deactivating effect of the pyridine nitrogen and the chlorine atoms at C2 and C3 would likely make electrophilic substitution at C4 and C6 challenging. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and may result in low yields or complex product mixtures. No specific examples of electrophilic aromatic substitution on this compound have been reported in the surveyed literature.
Functional Group Interconversions on the Pyridine Scaffold
Once new functional groups have been introduced onto the pyridine ring via nucleophilic substitution, they can undergo further transformations. For example, a cyano group introduced at the C2-position could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. An amino group could be diazotized and converted to a variety of other functionalities. These subsequent transformations significantly expand the synthetic utility of the this compound scaffold, allowing for the construction of highly functionalized pyridine derivatives.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 5-(Benzyloxy)-2,3-dichloropyridine, these computational methods provide insights into its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries and calculating electronic properties. banglajol.infoscholarsresearchlibrary.com For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p) or LANL2DZ, are performed to determine the most stable conformation (equilibrium geometry) and to analyze vibrational frequencies. banglajol.infoscholarsresearchlibrary.comdntb.gov.ua The optimized geometry reveals bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. banglajol.info For instance, studies on similar pyridine derivatives have shown that DFT calculations can accurately predict a non-planar structure with C1 point group symmetry. banglajol.info
Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). conicet.gov.ar The HOMO-LUMO energy gap is a crucial parameter for assessing a molecule's chemical stability and reactivity. nih.govconicet.gov.ar A smaller gap suggests higher polarizability and greater chemical reactivity, whereas a larger gap indicates higher stability and lower reactivity. nih.govconicet.gov.ar For pyridine derivatives, the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack. mdpi.com
| FMO | Energy (eV) |
|---|---|
| E HOMO | -5.7171 |
| E LUMO | -1.8174 |
| (E HOMO - E LUMO) gap | 3.8997 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. banglajol.inforesearchgate.net The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net Green areas represent neutral potential. For pyridine derivatives, MEP analysis helps in identifying the nucleophilic and electrophilic centers, providing insights into intermolecular interactions. mdpi.comresearchgate.net
Topological Analysis of Electron Density (AIM, ELF, RDG, NCI) for Non-Covalent Interactions
Topological analysis of the electron density provides a detailed understanding of the chemical bonding and non-covalent interactions within a molecule. nih.gov
Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density distribution to define atomic basins and characterize bond paths and critical points, revealing the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). uni-muenchen.deresearchgate.net
Electron Localization Function (ELF): ELF is a measure of the likelihood of finding an electron in a given region of space. researchgate.net It helps to visualize areas of electron localization, such as chemical bonds and lone pairs, with values close to 1.0 indicating high localization. researchgate.net
Reduced Density Gradient (RDG): RDG analysis is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue.
Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool that complements RDG analysis by plotting isosurfaces of the reduced density gradient to highlight regions of non-covalent interactions in real space. researchgate.net Different colors on the NCI plot distinguish between attractive (blue), weak van der Waals (green), and repulsive (red) interactions. researchgate.net
These methods have been applied to various heterocyclic compounds to understand intermolecular and intramolecular interactions that influence their crystal packing and biological activity. researchgate.netiucr.org
Mechanistic Insights through Transition State Calculations for Chemical Reactions
Transition state calculations are crucial for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction.
For pyridine derivatives, DFT calculations can be used to model the transition states of reactions such as nucleophilic aromatic substitution (SNAr). rsc.orgresearchgate.net For instance, in the reaction of dichloropyridines with alkoxides, calculations can help determine the regioselectivity by comparing the activation energies of different possible reaction pathways. researchgate.net Similarly, in ruthenium-catalyzed direct arylations, transition state calculations have been used to understand how substituents on the pyridine ring influence the conformation of the substrate and facilitate C-H activation. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the environment, such as solvent molecules. mdpi.comresearchgate.net
Conformational Analysis: MD simulations can explore the different conformations a flexible molecule like this compound can adopt. By simulating the molecule's movements over time, researchers can identify the most stable and populated conformations. This is particularly important for understanding how the benzyloxy group is oriented relative to the dichloropyridine ring. acs.org
Solvent Effects: The surrounding solvent can significantly impact a molecule's structure and reactivity. MD simulations explicitly include solvent molecules, allowing for the study of solute-solvent interactions and their effect on the conformational equilibrium. mdpi.com For example, simulations can reveal how water molecules might form hydrogen bonds with the nitrogen atom of the pyridine ring, influencing its properties.
MD simulations have been used to study the adsorption of pyridine derivatives on metal surfaces and to understand the interactions in solution, providing a link between the molecular and macroscopic properties. mdpi.comnih.gov
Applications of 5 Benzyloxy 2,3 Dichloropyridine in Advanced Chemical Synthesis
Role as a Versatile Synthetic Intermediate in Heterocyclic Chemistry
5-(Benzyloxy)-2,3-dichloropyridine is a key intermediate in the synthesis of a wide array of heterocyclic compounds. uomus.edu.iqcem.comnih.gov The pyridine (B92270) ring is a fundamental core structure in many biologically active molecules and functional materials. thieme-connect.de The presence of two chlorine atoms at the 2 and 3 positions of the pyridine ring allows for selective substitution reactions, enabling the introduction of various functional groups. acs.org This adaptability makes it a valuable starting material for constructing more complex fused heterocyclic systems. uomus.edu.iqevitachem.com
For instance, the chlorine atoms can be displaced by nucleophiles, facilitating the creation of diverse pyridine derivatives. acs.org This reactivity is crucial for building molecules with specific three-dimensional arrangements and electronic properties. The benzyloxy group, on the other hand, can be chemically modified or removed at a later stage in a synthetic sequence, adding to the compound's versatility. karger.com This strategic placement of reactive sites allows chemists to construct intricate molecular architectures with a high degree of control. cem.com
The synthesis of various heterocyclic systems, including but not limited to, derivatives of quinolines, imidazoles, and other fused ring systems, often utilizes intermediates like this compound. cem.comgla.ac.uk These resulting heterocyclic compounds are of significant interest due to their prevalence in natural products and pharmaceuticals. uomus.edu.iqcem.com
Precursor for the Development of Novel Chemical Entities with Potential Biological Activity (excluding clinical human trials)
The structural features of this compound make it an excellent scaffold for the design and synthesis of novel molecules with potential biological activities. Its ability to be chemically modified allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.
Design and Synthesis of Enzyme Inhibitors and Modulators (e.g., Amine Oxidases)
A significant application of this compound lies in the development of enzyme inhibitors. The benzyloxy moiety, in particular, has been identified as a critical feature for the selective inhibition of certain enzymes, such as monoamine oxidase (MAO). nih.gov For example, studies have shown that a benzyloxy group attached to an indole (B1671886) ring is crucial for selective MAO-B inhibition. nih.gov This suggests that the benzyloxy group in this compound can be a key pharmacophore in the design of new enzyme inhibitors.
By using this compound as a starting material, researchers can synthesize a variety of derivatives and test their inhibitory effects on different enzymes. For instance, it can serve as a precursor for compounds that inhibit copper-containing amine oxidases. oup.com The dichloropyridine core allows for the introduction of other functional groups that can interact with the active site of the target enzyme, leading to potent and selective inhibition. nih.gov
| Target Enzyme | Example of Inhibitor Class Derived from Pyridine Scaffolds | Reference |
| Monoamine Oxidase (MAO) | Benzyloxy-indolyl methylamines | nih.gov |
| DNA Polymerase IIIC | N2-(3,4-dichlorobenzyl)-3-deazaguanines | nih.gov |
| Cholinesterases (AChE, BuChE) | Donepezil-pyridyl hybrids | csic.es |
Creation of Analogs for Receptor Agonism/Antagonism Studies
The versatility of this compound also extends to the synthesis of ligands for receptor studies. By modifying the pyridine core and the benzyloxy group, chemists can create a library of analogs to investigate their binding and activation (agonism) or blocking (antagonism) effects on various receptors. researchgate.net
For example, pyridine derivatives have been investigated as antagonists for the neurokinin-1 (NK1) receptor and the transient receptor potential vanilloid 1 (TRPV1) receptor. researchgate.netnih.gov The ability to systematically alter the structure of molecules derived from this compound is invaluable for understanding the specific interactions between a ligand and its receptor. This knowledge is crucial for the rational design of new therapeutic agents that target specific receptors involved in disease processes. nih.govacs.org
Utilization in the Synthesis of Macromolecular Systems and Polymeric Derivatives for Catalysis or Separation
Beyond small molecule synthesis, this compound and its derivatives have been employed in the creation of larger, more complex macromolecular systems and polymers. These materials can be designed to have specific functions, such as catalytic activity or for use in separation processes. oup.com
For example, a monomer containing a benzyloxy-substituted pyridine ring has been synthesized and polymerized to create macromolecular systems intended as selective inhibitors of copper-containing amine oxidases. oup.com The polymeric backbone can influence the solubility and stability of the active units, and in some cases, can enhance their biological activity. These polymers, which can be soluble in polar solvents like water and methanol, demonstrate the potential for creating functional materials with tailored properties. oup.com The dichloropyridine moiety offers a handle for further functionalization or for cross-linking polymer chains.
Contribution to the Synthesis of Supramolecular Structures for Molecular Encapsulation
Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, is another area where derivatives of benzyloxy-substituted heterocycles have made a contribution. nih.gov While direct evidence for this compound in molecular encapsulation is not prominent, related structures have been shown to form complex supramolecular architectures. nih.govnih.gov
For example, N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines have been shown to form extensive networks through hydrogen bonding and π-π stacking interactions. nih.gov These interactions can lead to the formation of chains and sheets, creating cavities or channels that could potentially encapsulate smaller guest molecules. The principles demonstrated in these systems suggest that appropriately designed derivatives of this compound could also be used to construct supramolecular cages or frameworks for molecular recognition and encapsulation. nih.goviucr.orgiucr.org
Future Perspectives and Emerging Research Directions
Exploration of Novel Derivatization Pathways and Scaffold Diversification
The core structure of 5-(benzyloxy)-2,3-dichloropyridine offers a rich platform for chemical modification. Future research will likely focus on exploring new ways to derivatize this compound, creating a diverse library of related molecules with unique properties. The inherent reactivity of the pyridine (B92270) ring and the presence of chloro and benzyloxy groups provide multiple sites for functionalization.
Researchers are expected to investigate a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures. This could involve substitution reactions at the pyridine ring, modification of the benzyloxy group, or reactions involving the chloro substituents. The goal is to create a wide range of analogs that can be screened for various biological activities or used as building blocks in the synthesis of larger, more complex molecules. The development of diverse scaffolds is crucial in medicinal chemistry and materials science, where even small structural changes can lead to significant differences in function. For instance, the synthesis of diaminopyridines from dichloropyridines highlights the potential for creating unsymmetrical structures. sci-hub.se
Integration with Sustainable and Green Chemistry Approaches in Production
In recent years, the principles of green and sustainable chemistry have become increasingly important in chemical synthesis. nih.govjocpr.comresearchfloor.org Future research on this compound will undoubtedly incorporate these principles to develop more environmentally friendly and efficient production methods. jocpr.comresearchfloor.org This involves a multi-faceted approach that considers all aspects of the chemical process, from the starting materials to the final product.
One key area of focus will be the use of greener solvents. Traditional organic solvents often pose environmental and health risks. Researchers will likely explore the use of alternative solvents such as water, supercritical fluids, or bio-based solvents, which are safer and have a smaller environmental footprint. jocpr.com Another important aspect is the development of more atom-economical reactions. acs.org This means designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org
Catalysis will also play a crucial role in the sustainable production of this compound. The use of catalysts can enable reactions to proceed under milder conditions, reducing energy consumption and the formation of byproducts. researchfloor.org Furthermore, there is a growing interest in using renewable feedstocks as starting materials, which would further enhance the sustainability of the production process. jocpr.com The overarching goal is to develop a manufacturing process that is not only economically viable but also environmentally responsible. leuphana.de
Application of Advanced Catalysis for Chemo-, Regio-, and Stereoselective Functionalizations
The precise control of chemical reactions is a major challenge in organic synthesis. Advanced catalytic methods offer a powerful tool to achieve high levels of chemo-, regio-, and stereoselectivity in the functionalization of this compound.
Future research will likely focus on the development and application of novel catalysts that can direct reactions to specific sites on the molecule. This is particularly important for a molecule like this compound, which has multiple reactive sites. For example, transition metal catalysts, such as those based on palladium, ruthenium, or gold, have shown great promise in a variety of chemical transformations. acs.orgethernet.edu.etmdpi-res.com These catalysts can be used to selectively activate specific bonds, allowing for the introduction of new functional groups at precise locations. ethernet.edu.et
The development of catalysts for C-H bond activation is a particularly exciting area of research. pitt.edu This would allow for the direct functionalization of C-H bonds, which are typically unreactive, opening up new possibilities for derivatization. Furthermore, the use of chiral catalysts could enable the synthesis of enantiomerically pure derivatives, which is crucial for applications in medicinal chemistry, where the biological activity of a molecule can depend on its stereochemistry.
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Methodologies
A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and developing new ones. Future research will likely employ a combination of experimental and computational techniques to gain deeper insights into the reactions of this compound.
Experimental techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopy can provide valuable information about reaction pathways and intermediates. These experimental data can then be complemented by computational modeling, which can provide a detailed picture of the reaction at the molecular level. For example, density functional theory (DFT) calculations can be used to determine the energies of different reaction intermediates and transition states, helping to elucidate the most likely reaction mechanism.
By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that control the reactivity and selectivity of chemical reactions. This knowledge can then be used to design more efficient and selective synthetic methods.
Potential in the Development of Next-Generation Chemical Probes and Tools
Chemical probes and tools are essential for studying biological systems and elucidating the mechanisms of disease. The unique chemical properties of this compound make it a promising scaffold for the development of next-generation chemical probes.
For example, the pyridine core is a common motif in many biologically active molecules, and the presence of the benzyloxy and chloro groups provides handles for attaching fluorescent tags, affinity labels, or other reporter groups. mountainscholar.org By modifying the structure of this compound, researchers could develop probes that can selectively target specific proteins or other biomolecules. These probes could then be used to study the function of these biomolecules in living cells, providing valuable insights into disease processes.
Furthermore, the development of libraries of derivatives of this compound could be used in high-throughput screening assays to identify new drug leads. The diverse chemical space covered by these libraries would increase the chances of finding molecules with the desired biological activity. The adaptability of the dichloropyridine scaffold has been demonstrated in the synthesis of various biologically relevant structures, including those used in targeting protein-protein interactions. nih.gov
Q & A
What synthetic methodologies are optimal for preparing 5-(Benzyloxy)-2,3-dichloropyridine, and how can reaction parameters be optimized?
Basic Research Question
The synthesis of this compound likely involves regioselective functionalization of a pyridine core. A plausible route is the alkoxylation of 2,3-dichloropyridine via nucleophilic aromatic substitution (SNAr), where the benzyloxy group is introduced at the 5-position. Key factors include:
- Temperature and Solvent : Polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) enhance reaction efficiency by stabilizing transition states .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or base (e.g., K₂CO₃) can improve nucleophilicity and regioselectivity .
- Substrate Purity : Ensure 2,3-dichloropyridine is free from positional isomers to avoid competing reactions.
Methodological Insight : Reaction optimization should employ design-of-experiment (DoE) approaches to test variables like stoichiometry, solvent polarity, and reaction time. Yield improvements are often achieved by balancing electron-withdrawing effects (Cl substituents) and steric hindrance .
How can X-ray crystallography resolve molecular geometry and disorder in this compound?
Basic Research Question
Single-crystal X-ray diffraction is critical for confirming molecular structure. For this compound:
- Data Collection : High-resolution data (e.g., Mo-Kα radiation, T = 113 K) minimize thermal motion artifacts. A minimum of 541 reflections with ensures reliability .
- Refinement : Use SHELXL for least-squares refinement. Key metrics include and , indicating good model-data fit .
- Disorder Handling : If the benzyloxy group exhibits rotational disorder, split positions with occupancy refinement and geometric restraints .
Advanced Insight : For anisotropic displacement parameters, validate thermal ellipsoids using the ORTEP plot. Address pseudosymmetry (e.g., crystallographic twofold axes) by applying symmetry constraints .
How can contradictions in thermodynamic data for halogenated pyridines be resolved?
Advanced Research Question
Discrepancies in enthalpy values, as observed in 2,3-dichloropyridine (), arise from experimental vs. theoretical estimation errors. To resolve this:
- Experimental Replication : Remeasure gas-phase enthalpies via combustion calorimetry or high-level DFT calculations (e.g., B3LYP/6-311++G**) .
- Error Analysis : Scrutinize systematic errors (e.g., sample purity, calibration drift) using IUPAC-recommended protocols. For 2,3-dichloropyridine, the 4 kJ/mol deviation suggests overlooked steric or electronic effects .
- Data Harmonization : Compare with analogous compounds (e.g., 2,5-dichloropyridine) to identify transferable enthalpy contributions .
What challenges arise in refining crystallographic disorder for halogen- and alkoxy-substituted pyridines?
Advanced Research Question
Disorder in this compound may stem from flexible substituents (e.g., benzyloxy rotation) or pseudosymmetry. Mitigation strategies include:
- Dynamic Disorder Modeling : Apply TLS (translation-libration-screw) parameters to model group motion. For example, refine the benzyl group as two overlapping orientations with partial occupancies .
- Hydrogen Placement : Use HFIX commands in SHELXL to geometrically position H atoms, ensuring .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry and avoid overfitting .
Case Study : In 2,3-dichloropyridine, Cl⋯Cl contacts (3.334 Å) and aromatic stacking (slippage = 1.704 Å) stabilize the lattice but complicate disorder resolution .
How do substituents influence the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
The benzyloxy group at C5 and Cl at C2/C3 direct reactivity in transition-metal-catalyzed reactions:
- Buchwald-Hartwig Amination : The C3-Cl is more reactive due to reduced steric hindrance. Use Pd(dba)₂/XPhos with KOtBu in toluene (100°C) for selective substitution .
- Suzuki-Miyaura Coupling : The C2-Cl is less reactive; employ microwave-assisted conditions (150°C, 1 h) with Pd(PPh₃)₄ and arylboronic acids .
- Deoxygenation : Catalytic hydrogenation (H₂, Pd/C) removes the benzyloxy group, yielding 5-hydroxy-2,3-dichloropyridine for further derivatization .
Methodological Note : Monitor reaction progress via LC-MS to detect intermediates and optimize regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
